molecular formula C25H28O7 B1245699 Cedkathryn A

Cedkathryn A

Cat. No. B1245699
M. Wt: 440.5 g/mol
InChI Key: ZLKNSNBMQLJCPU-SQXGZNBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cedkathryn A is a natural product found in Cedrelopsis gracilis with data available.

Scientific Research Applications

Recent Applications in Capillary Electrochromatography (CEC)

  • Overview : CEC's applications in biochemical, pharmaceutical, food, natural product analysis, and industrial, environmental, and forensic analysis.
  • Key Insight : Highlights trends and developments in CEC, including 2-D separation systems and nano- and microfluidic devices.
  • Read More (Huo & Kok, 2008).

Investigating Scientific Creativity in Students

  • Overview : Examines the scientific creativity level of elementary seventh-grade students and its correlation with attitudes towards science.
  • Key Insight : Found significant relation between scientific creativity and positive attitudes towards science.
  • Read More (Usta & Akkanat, 2015).

Caspases in Apoptosis and Beyond

  • Overview : Research on caspases, which are homologs of CED-3, and their role in apoptosis and disease pathogenesis.
  • Key Insight : Provides in-depth understanding of mammalian caspases, their functions, and involvement in disease.
  • Read More (Li & Yuan, 2008).

COMKAT: Compartment Model Kinetic Analysis Tool

  • Overview : Introduction of COMKAT, software for compartment-modeling in nuclear medicine.
  • Key Insight : Aids in defining and solving standard blood flow, FDG, and receptor models.
  • Read More (Muzic & Cornelius, 2001).

Exome Sequencing in Sensenbrenner Syndrome

  • Overview : Identifies compound heterozygous mutations in WDR35 in Sensenbrenner syndrome patients.
  • Key Insight : Establishes the importance of exome sequencing in identifying causative genes in sporadic patients.
  • Read More (Gilissen et al., 2010).

properties

Product Name

Cedkathryn A

Molecular Formula

C25H28O7

Molecular Weight

440.5 g/mol

IUPAC Name

(1S,2S,3'S,4S,6R,9S,10R)-10-(furan-3-yl)-2',2'-dimethyl-3'-[(2S)-2-methyl-5-oxofuran-2-yl]spiro[5,11-dioxatetracyclo[7.3.1.01,9.02,6]tridecane-4,5'-oxolane]-12-one

InChI

InChI=1S/C25H28O7/c1-21(2)17(22(3)7-5-18(26)31-22)11-24(32-21)10-15-16(30-24)4-8-23-13-25(15,23)20(27)29-19(23)14-6-9-28-12-14/h5-7,9,12,15-17,19H,4,8,10-11,13H2,1-3H3/t15-,16-,17+,19+,22+,23-,24+,25-/m1/s1

InChI Key

ZLKNSNBMQLJCPU-SQXGZNBCSA-N

Isomeric SMILES

C[C@]1(C=CC(=O)O1)[C@H]2C[C@]3(C[C@@H]4[C@H](O3)CC[C@@]56[C@@]4(C5)C(=O)O[C@H]6C7=COC=C7)OC2(C)C

Canonical SMILES

CC1(C(CC2(O1)CC3C(O2)CCC45C3(C4)C(=O)OC5C6=COC=C6)C7(C=CC(=O)O7)C)C

synonyms

cedkathryn A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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